3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound belonging to the class of triazolopyridines This compound features a fluorophenyl group attached to a triazolopyridine core, which is further substituted with a carboxylic acid group at the 6-position
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets, leading to changes in the biological activities of the targets . The interaction could involve binding to the active sites of the targets, thereby modulating their functions .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects, suggesting that the compound may interact with multiple pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable halogenated pyridine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the triazolopyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure with a different position of the fluorophenyl group.
[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid: The parent compound without the fluorophenyl group.
Uniqueness: 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-16-15-11-5-4-9(13(18)19)7-17(11)12/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHZMPZRVWUUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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